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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B584840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed application notes and protocols for the analytical

characterization of Rauvotetraphylline A, a sarpagine-type indole alkaloid.

Rauvotetraphylline A is a natural product isolated from the plant Rauvolfia tetraphylla. These

guidelines are intended to support researchers, scientists, and drug development professionals

in the qualitative and quantitative analysis of this compound, ensuring accuracy, reproducibility,

and adherence to high analytical standards. The protocols described herein cover

chromatographic separation by High-Performance Liquid Chromatography (HPLC), structural

elucidation by High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance

(NMR) spectroscopy.

Substance Description
Rauvotetraphylline A is an indole alkaloid with potential pharmacological activities. As an

analytical standard, it is crucial to have a well-characterized reference material for accurate

identification and quantification in various matrices, including plant extracts and pharmaceutical

formulations.

Table 1: Physicochemical Properties of Rauvotetraphylline A
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Property Value Source

Molecular Formula C₂₀H₂₆N₂O₃ N/A

Molecular Weight 342.4 g/mol N/A

Appearance White to off-white powder N/A

Purity (typical) >96% N/A

Storage Conditions
-20°C, protected from light and

moisture
N/A

Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for
Quantitative Analysis
A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantification of

Rauvotetraphylline A. The following protocol is based on established methods for the analysis

of indole alkaloids from Rauvolfia species and can be adapted and validated for specific

applications[1][2][3][4][5].

Table 2: HPLC Method Parameters for Rauvotetraphylline A Analysis
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Parameter Recommended Conditions

Column
C18 reverse-phase column (e.g., 4.6 x 250 mm,

5 µm particle size)

Mobile Phase

Isocratic or gradient elution with Acetonitrile and

Water (with 0.1% Trifluoroacetic Acid or Formic

Acid)

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength UV detection at 210 nm or 280 nm[6][2]

Injection Volume 10-20 µL

Standard Concentration Range 1 - 100 µg/mL

Experimental Protocol: Quantitative Analysis of Rauvotetraphylline A by HPLC

Preparation of Standard Solutions:

Prepare a stock solution of Rauvotetraphylline A analytical standard at a concentration of

1 mg/mL in methanol.

From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to

100 µg/mL by serial dilution with the mobile phase.

Sample Preparation:

For plant material, perform an extraction using methanol or a suitable solvent system. The

extract may require further clean-up using Solid Phase Extraction (SPE) to remove

interfering substances.

For formulated products, dissolve the product in a suitable solvent and dilute to fall within

the calibration range.

Filter all samples and standards through a 0.45 µm syringe filter before injection.
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Chromatographic Analysis:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the standard solutions to generate a calibration curve.

Inject the prepared samples.

Identify the Rauvotetraphylline A peak in the sample chromatogram by comparing the

retention time with that of the standard.

Quantify the amount of Rauvotetraphylline A in the sample using the calibration curve.

Method Validation (as per ICH guidelines):

Linearity: Analyze the calibration standards and demonstrate a linear relationship between

concentration and peak area (R² > 0.999).

Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations

of Rauvotetraphylline A.

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day

precision) by analyzing multiple preparations of a homogenous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest

concentration of the analyte that can be reliably detected and quantified.

Specificity: Ensure that the peak for Rauvotetraphylline A is well-resolved from other

components in the sample matrix.
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HPLC Quantitative Analysis Workflow

High-Resolution Mass Spectrometry (HRMS) for
Structural Confirmation
HRMS is a powerful technique for confirming the elemental composition and elucidating the

structure of Rauvotetraphylline A through accurate mass measurements and fragmentation

analysis[7][8][9][10][11].

Table 3: HRMS Parameters for Rauvotetraphylline A

Parameter Recommended Conditions

Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode

Mass Analyzer Orbitrap or Time-of-Flight (TOF)

Scan Range m/z 100 - 1000

Collision Energy
Ramped collision energy (e.g., 10-40 eV) for

MS/MS

Expected [M+H]⁺ m/z 343.2016

Experimental Protocol: HRMS Analysis of Rauvotetraphylline A

Sample Preparation:
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Dissolve a small amount of Rauvotetraphylline A standard in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

For complex mixtures, initial separation by HPLC or Ultra-High-Performance Liquid

Chromatography (UHPLC) is recommended prior to MS analysis.

Mass Spectrometric Analysis:

Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS

system.

Acquire full scan mass spectra to determine the accurate mass of the protonated molecule

[M+H]⁺.

Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 343.2016) to

obtain fragmentation patterns.

Data Analysis:

Confirm the elemental composition of the parent ion using the accurate mass

measurement.

Propose fragmentation pathways based on the observed product ions in the MS/MS

spectrum. Common fragmentation for indole alkaloids involves cleavages of the ring

systems.

Sample Preparation

MS Analysis Data Interpretation

Dissolve Sample

LC Separation (Optional) HRMS Analysis MS/MS Fragmentation

Accurate Mass Determination

Fragmentation Pathway Analysis

Structure Confirmation
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HRMS Structural Elucidation Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Definitive Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of

Rauvotetraphylline A, including the connectivity of atoms and stereochemistry. While specific

¹H and ¹³C NMR data for Rauvotetraphylline A are not readily available in the public domain,

the general approach for its analysis is outlined below. The structure was originally established

by means of spectroscopic methods, including NMR[12].

Table 4: NMR Experimental Parameters for Rauvotetraphylline A

Experiment Purpose

¹H NMR
Determines the number and environment of

protons.

¹³C NMR
Determines the number and environment of

carbon atoms.

COSY Correlates coupled protons.

HSQC
Correlates protons with their directly attached

carbons.

HMBC
Correlates protons and carbons over two to

three bonds.

NOESY/ROESY
Determines spatial proximity of protons for

stereochemical assignment.

Experimental Protocol: NMR Analysis of Rauvotetraphylline A

Sample Preparation:

Dissolve an accurately weighed amount (typically 1-5 mg) of Rauvotetraphylline A in a

suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
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Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Data Acquisition:

Acquire a ¹H NMR spectrum to assess sample purity and obtain proton chemical shifts

and coupling constants.

Acquire a ¹³C NMR spectrum.

Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) to establish

the complete structure and relative stereochemistry.

Spectral Interpretation:

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

Compare the obtained spectral data with published data for related sarpagine-type

alkaloids to aid in the assignment.

1D NMR

2D NMR

¹H NMR

COSY HSQC HMBCNOESY/ROESY

¹³C NMR

Complete Structure Elucidation

Click to download full resolution via product page

NMR Structural Elucidation Pathway
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Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive

framework for the characterization of Rauvotetraphylline A. Adherence to these guidelines will

ensure the generation of high-quality, reliable data for research, development, and quality

control purposes. The combination of HPLC for quantification, HRMS for structural

confirmation, and NMR for definitive structural elucidation represents the current standard for

the analysis of complex natural products like Rauvotetraphylline A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b584840#analytical-standards-for-rauvotetraphylline-
a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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